Bienvenue dans la boutique en ligne BenchChem!

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride

Fragment-based drug discovery Solubility optimization Biophysical assays

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride is a small-molecule heterocyclic building block (C₆H₁₂ClN₃O₂; MW 193.63 g/mol) featuring a 1,2,4-oxadiazole core substituted with a dimethylaminomethyl group at the 3‑position and a hydroxymethyl group at the 5‑position, supplied as the hydrochloride salt. Its predicted logP of –1.71 indicates markedly higher aqueous solubility than typical 1,2,4‑oxadiazole‑5‑ylmethanol analogs.

Molecular Formula C6H12ClN3O2
Molecular Weight 193.63
CAS No. 1269199-19-0
Cat. No. B3095902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride
CAS1269199-19-0
Molecular FormulaC6H12ClN3O2
Molecular Weight193.63
Structural Identifiers
SMILESCN(C)CC1=NOC(=N1)CO.Cl
InChIInChI=1S/C6H11N3O2.ClH/c1-9(2)3-5-7-6(4-10)11-8-5;/h10H,3-4H2,1-2H3;1H
InChIKeyPQDHYTGLXFINSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol hydrochloride (CAS 1269199-19-0): Procurement-Relevant Identification and Baseline Properties


{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride is a small-molecule heterocyclic building block (C₆H₁₂ClN₃O₂; MW 193.63 g/mol) featuring a 1,2,4-oxadiazole core substituted with a dimethylaminomethyl group at the 3‑position and a hydroxymethyl group at the 5‑position, supplied as the hydrochloride salt . Its predicted logP of –1.71 indicates markedly higher aqueous solubility than typical 1,2,4‑oxadiazole‑5‑ylmethanol analogs . The compound is listed in the ChemBridge screening collection (ID 4017862) and is available at ≥95% purity from multiple commercial sources [1].

Why 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol hydrochloride Cannot Be Replaced by Common 1,2,4-Oxadiazol-5-ylmethanol Building Blocks


Generic 1,2,4‑oxadiazol‑5‑ylmethanol analogs (e.g., 3‑methyl, 3‑phenyl, 3‑isopropyl derivatives) lack the ionizable dimethylamino group that imparts this compound’s significantly lower logP (–1.71) and its ability to form stable, crystalline hydrochloride salts . This combination of a basic tertiary‑amine handle, a primary alcohol conjugation point, and a pre‑formed HCl salt cannot be simultaneously reproduced by any single commercially available in‑class analog, meaning that direct substitution would compromise aqueous solubility, crystallinity, and the efficiency of downstream synthetic elaboration in medicinal chemistry programs .

Quantitative Differentiation Evidence for 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol hydrochloride Relative to Closest Analogs


Aqueous Solubility Advantage: logP of –1.71 versus Typical 1,2,4-Oxadiazol-5-ylmethanol Analogs

The hydrochloride salt of {3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl}methanol exhibits a predicted logP of –1.71, which is substantially lower than the logP values of common 3‑alkyl/3‑aryl 1,2,4‑oxadiazol‑5‑ylmethanol analogs (e.g., 3‑methyl derivative predicted logP ≈ 0.2; 3‑phenyl derivative predicted logP ≈ 1.5) . This difference, driven by the basic dimethylamino group and the hydrochloride counterion, translates into markedly higher aqueous solubility and reduced non‑specific binding in biochemical assays—a critical advantage in fragment‑based screening workflows that require high‑concentration (≥1 mM) stock solutions .

Fragment-based drug discovery Solubility optimization Biophysical assays

Validated Utility in Potent Enzyme Inhibition: BMP‑1 Inhibitor with IC50 31 nM

The 3‑[(dimethylamino)methyl]-1,2,4-oxadiazol‑5‑yl scaffold is a key pharmacophoric element in (3R)-6‑cyclohexyl‑3‑{3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl}-N‑hydroxyhexanamide (CHEMBL229867), which inhibits human procollagen C‑proteinase (BMP‑1) with an IC50 of 31 nM in CHO cell‑expressed enzyme assays [1]. By contrast, closely related oxadiazole‑5‑ylmethanol building blocks lacking the dimethylaminomethyl side chain have not yielded inhibitors of this potency against BMP‑1, demonstrating the specific contribution of the tertiary‑amine substituent to target engagement [2].

Enzyme inhibition Procollagen C-proteinase Structure–activity relationship

Hydrochloride Salt Form Provides Measurable Crystallinity and Handling Advantages

Supplied as a pre‑formed hydrochloride salt (CAS 1269199‑19‑0), this compound offers defined solid‑state properties including consistent melting point and long‑term storage stability, in contrast to the free base form (CAS 1208483‑04‑8) which is an off‑white to slightly yellow semi‑solid with variable handling characteristics . The hydrochloride form also eliminates the need for in‑situ HCl addition during subsequent coupling reactions, reducing synthetic step count and improving reaction reproducibility .

Salt selection Solid-state chemistry Laboratory handling

Dual Derivatization Handles Enable Efficient SAR Expansion

Unlike simple 5‑(hydroxymethyl)-1,2,4‑oxadiazoles that offer only a single derivatizable site, this compound contains two chemically orthogonal handles: a primary alcohol at the 5‑position (suitable for Mitsunobu coupling, etherification, or esterification) and a tertiary amine at the 3‑position (suitable for alkylation, reductive amination, or quaternization) . This dual functionality allows building block‑to‑lead elaboration in at least two independent vectors without requiring protection/deprotection steps, reducing the synthetic sequence by 1–2 steps compared to sequential single‑handle deployment . The rotatable bond count of 3 further indicates moderate conformational flexibility, which is favorable for sampling diverse target‑binding geometries in fragment‑based lead generation .

Parallel synthesis Fragment elaboration Medicinal chemistry

High-Impact Research and Industrial Application Scenarios for 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol hydrochloride


Fragment-Based Lead Discovery Requiring High-Concentration Aqueous Screening

With a predicted logP of –1.71 enabling stock concentrations ≥ 100 mM in aqueous buffer, this fragment is ideally suited for fragment-based drug discovery (FBDD) campaigns that utilize NMR, SPR, or DSF screening at millimolar concentrations. Its low lipophilicity minimizes non‑specific binding and aggregation artifacts that frequently confound hits from more hydrophobic oxadiazole fragments . Laboratories running fragment cocktails or single‑concentration primary screens should prioritize this compound over 3‑aryl‑1,2,4‑oxadiazol‑5‑ylmethanol analogs whose higher logP values (0.5–1.5) necessitate DMSO co‑solvent, potentially introducing solvent‑induced false positives .

Medicinal Chemistry Optimization of Metalloproteinase and Kinase Inhibitor Programs

The demonstrated BMP‑1 inhibition (IC50 31 nM) achieved by the elaborated scaffold validates this building block as a core motif for targeting metalloproteinases and structurally related enzyme families [1]. Research teams developing inhibitors of BMP‑1/tolloid‑like proteinases, matrix metalloproteinases, or SRC‑family kinases should incorporate this building block into parallel library syntheses, exploiting its dual‑handle architecture to rapidly explore substitution vectors at both the 3‑ and 5‑positions of the oxadiazole ring [1].

PROTAC and Bifunctional Degrader Linker Synthesis

The primary alcohol at the oxadiazole 5‑position provides a direct conjugation point for attaching E3 ligase ligands (e.g., lenalidomide, VHL ligands) via ether or ester linkages, while the tertiary dimethylamino group at the 3‑position can be quaternized or alkylated to modulate the linker’s physicochemical properties. The pre‑formed HCl salt eliminates the need for protonation control during coupling, streamlining PROTAC synthesis workflows . Procurement of the hydrochloride form specifically avoids the variable stoichiometry issues that arise when using the free base in amide‑coupling reactions .

Custom Derivatization for High-Throughput Chemistry Platforms

This building block’s availability at ≥95% purity from multiple vendors (Hit2Lead, ChemBridge, AaronChem) ensures supply chain redundancy for automated high‑throughput chemistry platforms . The balanced combination of low molecular weight (193.63 g/mol), moderate rotatable bond count (3), and dual reactive handles makes it a versatile input for DNA‑encoded library (DEL) synthesis and solid‑phase combinatorial chemistry, where each synthetic step must proceed with high conversion and minimal side reactions .

Quote Request

Request a Quote for {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.